7-[(4-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
Description
7-[(4-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a complex organic compound that features a chromenone core, substituted with a thiazole ring, an ethyl group, and a chlorobenzyl ether. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
Molecular Formula |
C22H18ClNO3S |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one |
InChI |
InChI=1S/C22H18ClNO3S/c1-3-15-8-17-20(9-19(15)26-10-14-4-6-16(23)7-5-14)27-11-18(21(17)25)22-24-13(2)12-28-22/h4-9,11-12H,3,10H2,1-2H3 |
InChI Key |
LQNBZOMGLNLPCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Cl)OC=C(C2=O)C4=NC(=CS4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the thiazole ring and the chlorobenzyl ether group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[(4-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the thiazole ring and the chlorobenzyl ether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
7-[(4-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and biological studies.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(4-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The thiazole ring and the chromenone core are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole structure.
Uniqueness
7-[(4-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is unique due to its specific combination of functional groups and structural features. The presence of the chromenone core, thiazole ring, and chlorobenzyl ether group provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
7-[(4-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. Its molecular formula is , and it has a molecular weight of approximately 353.86 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation pathways.
- Receptor Modulation : It could act on receptors involved in inflammatory responses, potentially modulating their activity.
- Cell Cycle Regulation : The presence of thiazole and chromene moieties suggests possible interference with cell cycle progression.
Anticancer Activity
Several studies have indicated that compounds containing thiazole and chromene structures exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported for similar thiazole derivatives range from 1.61 to 25.72 µM .
Anti-inflammatory Activity
Compounds with similar structures have also been evaluated for their anti-inflammatory properties. The presence of the thiazole ring is crucial for such activity, as indicated by structure-activity relationship studies which show that electron-withdrawing groups enhance efficacy .
Antimicrobial Activity
Thiazole derivatives have shown broad-spectrum antimicrobial activity. Preliminary studies suggest that the inclusion of a chlorobenzyl group may enhance the antimicrobial potency against gram-positive and gram-negative bacteria.
Case Studies
- Study on Antitumor Effects : A recent study explored the effects of the compound on tumor-bearing mice, revealing significant suppression of tumor growth when administered at specific doses. The results indicated a potential for further development as an anticancer agent .
- Structure Activity Relationship Analysis : Research conducted on various thiazole-containing compounds highlighted the importance of substituents on the phenyl ring. Compounds with methyl or chloro substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
